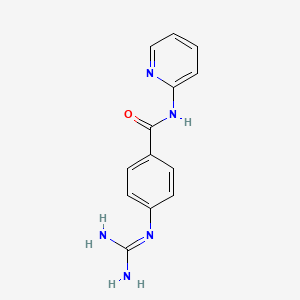
4-Carbamimidamido-N-(2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidamido-N-(2-pyridinyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and eco-friendly processes.
Another method involves the use of a bimetallic metal-organic framework (Fe2Ni-BDC) as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine . This approach demonstrates good efficiency under optimal conditions, with the catalyst being reusable without significant loss of activity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. The use of solid acid catalysts and metal-organic frameworks provides a viable pathway for large-scale production, ensuring high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Carbamimidamido-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
4-Carbamimidamido-N-(2-pyridinyl)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Carbamimidamido-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)-benzamides: These compounds share a similar structure and exhibit comparable chemical properties.
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds are designed for pesticidal and fungicidal activities.
Uniqueness
4-Carbamimidamido-N-(2-pyridinyl)benzamide stands out due to its unique combination of a benzamide group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C13H13N5O |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N5O/c14-13(15)17-10-6-4-9(5-7-10)12(19)18-11-3-1-2-8-16-11/h1-8H,(H4,14,15,17)(H,16,18,19) |
InChI Key |
CFLCTNCJJAYXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
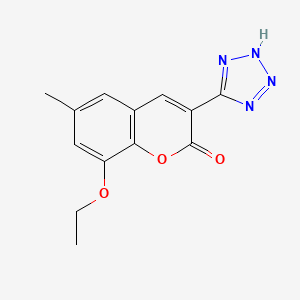

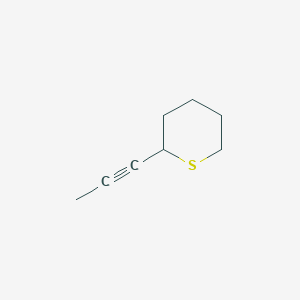
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
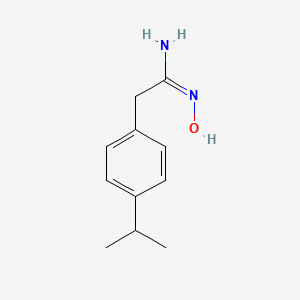
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
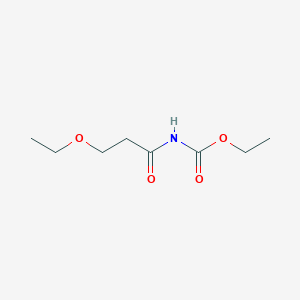
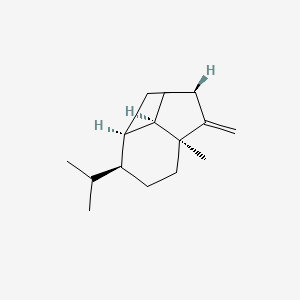
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
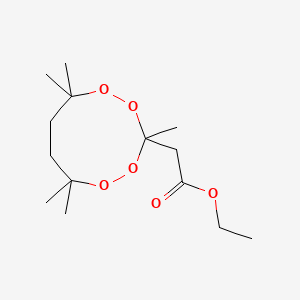
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
